molecular formula C13H15NO4 B14123660 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester CAS No. 154365-34-1

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester

Cat. No.: B14123660
CAS No.: 154365-34-1
M. Wt: 249.26 g/mol
InChI Key: UJHKIYVFDIZARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester is a heterocyclic compound that features a benzo[1,4]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-phenol with ethyl acetoacetate in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: This compound shares a similar core structure but differs in its functional groups and overall reactivity.

    3,4-Dihydro-2H-1,4-benzoxazine derivatives: These compounds have variations in the substituents on the oxazine ring, leading to differences in their chemical and biological properties.

Uniqueness

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of the ethyl ester group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

154365-34-1

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-4-17-12(16)13(3)11(15)14-9-7-8(2)5-6-10(9)18-13/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

UJHKIYVFDIZARB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.